An In-depth Technical Guide to N-Phenylphthalimide: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to N-Phenylphthalimide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylphthalimide is an aromatic imide that serves as a crucial scaffold in medicinal chemistry and materials science. Its rigid planar structure, combined with the synthetic accessibility for derivatization, has made it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of N-Phenylphthalimide, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
N-Phenylphthalimide, with the IUPAC name 2-phenylisoindole-1,3-dione, consists of a phthalimide core where the nitrogen atom is substituted with a phenyl group.[1][2][3] The molecule has a planar bicyclic aromatic system.[1]
| Identifier | Value |
| IUPAC Name | 2-phenylisoindole-1,3-dione[3] |
| CAS Number | 520-03-6[1][2][4] |
| Molecular Formula | C₁₄H₉NO₂[1][2][4] |
| Molecular Weight | 223.23 g/mol [1][2][4] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O[5] |
| InChI Key | MFUPLJQNEXUUDW-UHFFFAOYSA-N[1] |
| Synonyms | 2-Phenyl-isoindole-1,3-dione, Phthalanil[2][6] |
Physicochemical and Spectroscopic Properties
N-Phenylphthalimide is a white crystalline powder.[6] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
Physical Properties
| Property | Value |
| Melting Point | 204-207 °C[7] |
| Boiling Point | 388.8 ± 25.0 °C at 760 mmHg[6] |
| Density | 1.3 ± 0.1 g/cm³[6] |
| Appearance | White crystalline powder[6] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.82–7.95 ppm (m, 4H, phthalimide protons), δ 7.10–7.49 ppm (m, 5H, phenyl protons)[1] |
| ¹³C NMR (CDCl₃) | δ 166.8 ppm (carbonyl carbons), δ 123–135 ppm (aromatic carbons)[1] |
| IR (KBr) | 1770 cm⁻¹ (C=O symmetric stretch), 1710 cm⁻¹ (C=O asymmetric stretch), 760 cm⁻¹, 690 cm⁻¹ (aromatic C–H bending)[1] |
| UV-Vis (Ethanol) | λmax at 215 nm (ε = 44100 M⁻¹cm⁻¹) and 286 nm[1] |
| Mass Spectrometry | Molecular ion peak at m/z 223 (C₁₄H₉NO₂⁺)[1] |
Crystallographic Data
N-Phenylphthalimide is known to exist in at least two polymorphic forms, an orthorhombic and a monoclinic crystal system.[1] The packing of these polymorphs is influenced by C–H···O interactions and π-stacking.[1]
Experimental Protocols
Synthesis of N-Phenylphthalimide
A common and efficient method for the synthesis of N-Phenylphthalimide is the condensation of phthalic anhydride with aniline.
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
-
10% aqueous potassium carbonate solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of phthalic anhydride (e.g., 19 g) and aniline (e.g., 14 g) is prepared.[8]
-
The mixture is heated to 140-145 °C for approximately 50 minutes.[8]
-
After cooling, water (e.g., 50 ml) is added to the reaction mixture, which should result in the precipitation of a powder.[8]
-
The crude product is collected by filtration.[8]
-
The collected powder is washed sequentially with a 10% aqueous potassium carbonate solution (e.g., 50 ml) and water (e.g., 100 ml) to remove unreacted phthalic acid and other acidic impurities.[8]
-
The washed product is dried.
-
For further purification, the crude N-Phenylphthalimide can be recrystallized from a suitable solvent such as acetic acid or ethanol to yield colorless needles.[8]
Biological Activities and Signaling Pathways
N-Phenylphthalimide and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
Enzyme Inhibition
Derivatives of N-Phenylphthalimide have been shown to inhibit various enzymes, including:
-
Protoporphyrinogen Oxidase (PPO): Certain N-phenylphthalimide derivatives are potent inhibitors of PPO, an enzyme involved in heme and chlorophyll biosynthesis, leading to their use as herbicides.
-
Alpha-glucosidase: Some derivatives exhibit inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[1]
Modulation of TNF-α Signaling
The phthalimide scaffold is famously associated with thalidomide, a drug known to modulate the production of Tumor Necrosis Factor-alpha (TNF-α). While some N-Phenylphthalimide derivatives have been reported to enhance TNF-α production, the closely related compound thalidomide inhibits its production.[5] The inhibitory mechanism of thalidomide involves the enhancement of TNF-α mRNA degradation.[1] This is a complex area where the specific substitutions on the phenyl and phthalimide rings dictate the biological outcome. The mechanism of thalidomide's effect on TNF-α is believed to be mediated by its binding to the protein Cereblon, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins.
Anticonvulsant Activity
Several N-phenylphthalimide derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting their potential as central nervous system active agents.
Interaction with the mTOR Signaling Pathway
While direct studies on N-Phenylphthalimide's effect on the mTOR pathway are limited, the related compound N-Hydroxyphthalimide has been shown to be a potent inhibitor of both mTORC1 and mTORC2 signaling pathways, leading to antitumor activity. This suggests that the phthalimide scaffold could be a valuable starting point for the design of novel mTOR inhibitors.
Experimental Workflow for Biological Activity Screening
A general workflow for screening the biological activity of N-Phenylphthalimide derivatives, for instance, as enzyme inhibitors, is depicted below.
Conclusion
N-Phenylphthalimide is a molecule of significant interest due to its rich chemistry and diverse biological activities. Its derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors and modulators of key signaling pathways. The straightforward synthesis and the potential for extensive chemical modification make the N-Phenylphthalimide scaffold a valuable platform for the discovery of new drugs and chemical probes. Further research into the precise molecular mechanisms of action of its derivatives will undoubtedly open up new avenues for therapeutic intervention.
References
- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide inhibits tumor necrosis factor-alpha production and antigen presentation by Langerhans cells. [vivo.weill.cornell.edu]
- 5. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Tumor necrosis factor alpha production enhancers with a phenylphthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
